![molecular formula C18H16ClN3O2 B2732873 Ethyl 4-[(3-chlorobenzyl)amino]quinazoline-2-carboxylate CAS No. 866155-32-0](/img/structure/B2732873.png)
Ethyl 4-[(3-chlorobenzyl)amino]quinazoline-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chemical Reactions Analysis
Quinazoline derivatives are known to undergo a variety of chemical reactions. These include reactivity of the 2-methyl group, reactivity of the 3-amino group, electrophilic substitution, oxidation, reduction, and reactions with metal ions . The specific chemical reactions involving Ethyl 4-[(3-chlorobenzyl)amino]quinazoline-2-carboxylate are not detailed in the available literature.Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry and Biological Activities
Ethyl 4-[(3-chlorobenzyl)amino]quinazoline-2-carboxylate is a derivative within the quinazoline class, a significant group of fused heterocyclic compounds notable for their vast array of biological activities. This compound, like its quinazoline counterparts, is part of an important class of medicinal chemistry due to its potential in drug development and therapeutic applications. Quinazoline derivatives, including this compound, are explored for their antibacterial properties against common pathogens such as Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. The stability and structural versatility of the quinazoline nucleus allow for the introduction of various bioactive moieties, enhancing its medicinal potential (Tiwary et al., 2016).
Optoelectronic Materials
Beyond medicinal chemistry, quinazoline derivatives are also investigated for their applications in optoelectronics. This compound, as part of the quinazoline family, contributes to the development of electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The integration of quinazoline and pyrimidine fragments into π-extended conjugated systems showcases their value in creating novel optoelectronic materials. These materials are pivotal for fabricating organic light-emitting diodes (OLEDs), including white OLEDs and red phosphorescent OLEDs, as well as nonlinear optical materials and colorimetric pH sensors. The research highlights the potential of quinazoline derivatives in advancing optoelectronic technology and innovation (Lipunova et al., 2018).
Anticancer Properties
Quinazoline derivatives, including this compound, have been extensively reviewed for their anticancer properties. These compounds are recognized for their ability to inhibit various therapeutic protein targets beyond the well-known EGFR inhibition. The broad spectrum of biological activities associated with quinazoline derivatives, such as anticancer, antibacterial, anti-inflammatory, and antihypertensive effects, underscores their significance in the discovery and development of novel cancer treatments. The versatility and structural diversity of quinazoline compounds offer a promising avenue for the development of new therapeutic agents aimed at countering cancer (Ravez et al., 2015).
Wirkmechanismus
Eigenschaften
IUPAC Name |
ethyl 4-[(3-chlorophenyl)methylamino]quinazoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O2/c1-2-24-18(23)17-21-15-9-4-3-8-14(15)16(22-17)20-11-12-6-5-7-13(19)10-12/h3-10H,2,11H2,1H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDGBSWWEWLOMGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=CC=CC=C2C(=N1)NCC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

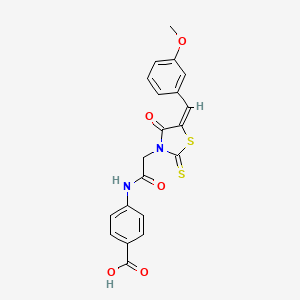
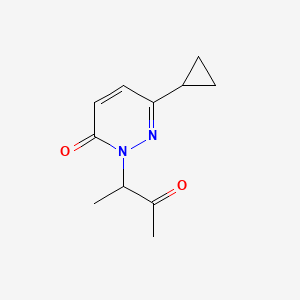
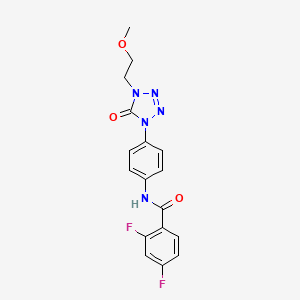
![3-[1-(4-chlorophenyl)-2-nitroethyl]-1-methyl-2-phenyl-1H-indole](/img/structure/B2732795.png)
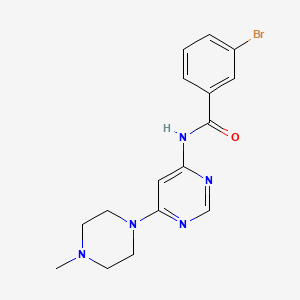
![2-[4,7,8-Trimethyl-6-(4-methylphenyl)-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2732797.png)
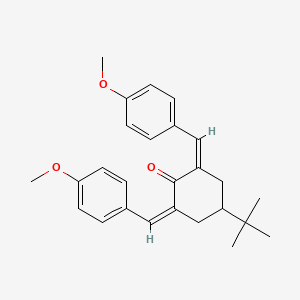
![4-{4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzoyl}morpholine-3-carbonitrile](/img/structure/B2732804.png)
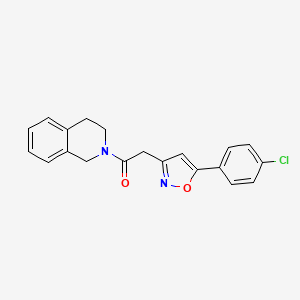

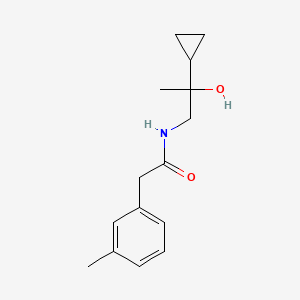
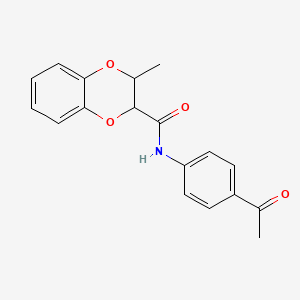
![N-(4-chlorobenzyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2732811.png)
